molecular formula C6H6Br2N2 B111553 2,6-Dibromo-4-methylpyridin-3-amine CAS No. 126354-83-4

2,6-Dibromo-4-methylpyridin-3-amine

Cat. No. B111553
M. Wt: 265.93 g/mol
InChI Key: DZUAWLPRARGYAE-UHFFFAOYSA-N
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Description

“2,6-Dibromo-4-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H6Br2N2 . It has a molecular weight of 265.93 g/mol .


Synthesis Analysis

The synthesis of similar pyridine derivatives has been described in the literature. For instance, a palladium-catalyzed one-pot Suzuki cross-coupling reaction has been used to synthesize a series of novel pyridine derivatives . In this process, 5-bromo-2-methylpyridin-3-amine was reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-4-methylpyridin-3-amine” can be represented by the SMILES string CC1=CC(=C(C(=N1)Br)N)Br . The InChI representation is InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dibromo-4-methylpyridin-3-amine” include a molecular weight of 265.93 g/mol . The compound has a topological polar surface area of 38.9 Ų . It has a complexity of 120 .

Scientific Research Applications

Application 1: Synthesis of Novel Pyridine-Based Derivatives

  • Summary of the Application: This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to produce these novel pyridine derivatives . The reaction is catalyzed by palladium .
  • Results or Outcomes: The reaction yields a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these derivatives, and the results suggest possible reaction pathways .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is classified as Acute Tox. 4 Oral according to the GHS classification .

properties

IUPAC Name

2,6-dibromo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUAWLPRARGYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560033
Record name 2,6-Dibromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-methylpyridin-3-amine

CAS RN

126354-83-4
Record name 2,6-Dibromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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